

Application Note: Metabolite Profiling of Lumateperone using UPLC-Q Exactive Orbitrap HRMS

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Compound of Interest		
Compound Name:	Lumateperone metabolite 1	
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Abstract

This application note details a robust and sensitive method for the comprehensive metabolite profiling of lumateperone, a novel antipsychotic agent, using Ultra-Performance Liquid Chromatography coupled with a Q Exactive Orbitrap High-Resolution Mass Spectrometer (UPLC-Q Exactive Orbitrap HRMS). The described protocol is suitable for the analysis of in vitro and in vivo samples, enabling researchers, scientists, and drug development professionals to effectively identify and characterize lumateperone metabolites. The methodology leverages the high resolution and mass accuracy of the Orbitrap mass analyzer to achieve confident metabolite identification.

Introduction

Lumateperone is an atypical antipsychotic approved for the treatment of schizophrenia.[1][2] It exhibits a unique pharmacological profile, acting as a potent serotonin 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and a modulator of glutamatergic transmission.[1][3][4][5] Understanding the metabolic fate of lumateperone is crucial for a comprehensive assessment of its efficacy, safety, and potential drug-drug interactions. Lumateperone is extensively metabolized, with over twenty metabolites having been identified.[1][6] The primary metabolic pathways include N-demethylation, carbonylation, dehydrogenation, and piperazine ring cleavage.[7] Key enzymes involved in its biotransformation include various uridine 5'-diphospho-



glucuronosyltransferases (UGTs), aldo-keto reductases (AKRs), and cytochrome P450 (CYP) enzymes, particularly CYP3A4.[6][8]

This application note provides a detailed protocol for the separation, detection, and identification of lumateperone and its metabolites using UPLC-Q Exactive Orbitrap HRMS. The high-resolution accurate-mass (HRAM) capabilities of this system provide unambiguous elemental compositions, facilitating the structural elucidation of metabolites.

Experimental

Sample Preparation: In Vitro Liver Microsome Incubation

A detailed protocol for the incubation of lumateperone with liver microsomes is provided below. This procedure is designed to generate metabolites in a controlled in vitro environment.

Materials:

- Lumateperone stock solution (10 mM in DMSO)
- Human, rat, or dog liver microsomes (20 mg/mL)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (0.1 M, pH 7.4)
- Acetonitrile (ice-cold)
- Microcentrifuge tubes

Protocol:

- Pre-incubation: In a microcentrifuge tube, combine 5 μ L of liver microsomes (20 mg/mL), 173 μ L of phosphate buffer (0.1 M, pH 7.4), and 2 μ L of lumateperone stock solution (100 μ M final concentration).
- Pre-incubate the mixture for 10 minutes at 37°C.



- Initiation of Reaction: Add 20 μL of the NADPH regenerating system to initiate the metabolic reaction. A negative control sample should be prepared without the NADPH regenerating system.
- Incubation: Incubate the reaction mixture for 60 minutes at 37°C.
- Termination of Reaction: Stop the reaction by adding 400 μL of ice-cold acetonitrile.
- Protein Precipitation: Vortex the mixture and centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
- Sample Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried residue in 100 μL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for UPLC-HRMS analysis.

UPLC-Q Exactive Orbitrap HRMS Analysis

Instrumentation:

- UPLC System: Waters ACQUITY UPLC I-Class or equivalent
- Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 μm)
- Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer

UPLC Method:



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Parameter	Value
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μL
Gradient	0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-20 min: 5% B

Mass Spectrometry Method:



Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Sheath Gas Flow Rate	35 (arbitrary units)
Auxiliary Gas Flow Rate	10 (arbitrary units)
Capillary Temperature	320°C
S-Lens RF Level	50
Scan Mode	Full MS / dd-MS2 (TopN)
Full MS Resolution	70,000
Full MS AGC Target	1e6
Full MS Maximum IT	100 ms
Scan Range	m/z 100-1000
dd-MS2 Resolution	17,500
dd-MS2 AGC Target	1e5
dd-MS2 Maximum IT	50 ms
Isolation Window	2.0 m/z
Normalized Collision Energy (NCE)	20, 30, 40 (stepped)

Data Analysis

Data was acquired and processed using Thermo Scientific Xcalibur software. Metabolite identification was performed using Compound Discoverer software, which automates the process of finding unexpected metabolites and elucidating their structures. The software utilizes the accurate mass, retention time, isotopic pattern, and fragmentation data to propose elemental compositions and structures for the detected metabolites.

Results and Discussion



The UPLC-Q Exactive Orbitrap HRMS method successfully separated and detected lumateperone and its metabolites in the incubated liver microsome samples. A total of 14 phase I metabolites were identified. The primary metabolic pathways observed were consistent with previous reports and included N-demethylation, carbonylation, dehydrogenation, and piperazine ring cleavage.[7]

Table 1: Identified Phase I Metabolites of Lumateperone



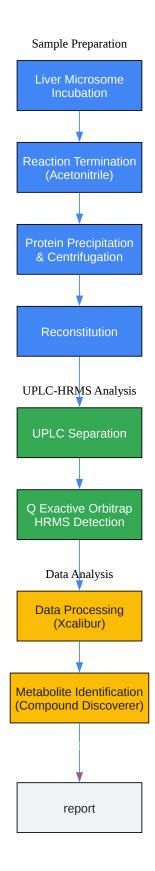
Metabolite ID	Retention Time (min)	[M+H]+ (Observed)	[M+H]+ (Calculated)	Mass Error (ppm)	Proposed Biotransfor mation
Lumateperon e	8.52	428.2234	428.2235	-0.23	-
M1	7.98	442.2390	442.2391	-0.23	Oxidation (+O)
M2	7.85	442.2390	442.2391	-0.23	Oxidation (+O)
M3	7.63	414.2078	414.2078	0.00	N- demethylatio n (-CH2)
M4	7.41	426.2078	426.2078	0.00	Dehydrogena tion (-2H)
M5	7.25	444.2547	444.2547	0.00	Carbonylation (+CO)
M6	6.98	301.1601	301.1601	0.00	Piperazine ring cleavage
M7	6.82	458.2340	458.2340	0.00	Oxidation (+O) + Dehydrogena tion (-2H)
M8	6.55	428.2234	428.2235	-0.23	Isomer of Lumateperon e
M9	6.31	400.1921	400.1921	0.00	N- demethylatio n (-CH2) + Dehydrogena tion (-2H)



M10	6.15	412.1921	412.1921	0.00	N- dealkylation
M11	5.98	456.2183	456.2183	0.00	Dihydroxylati on (+2O)
M12	5.72	430.2391	430.2391	0.00	Hydration (+H2O)
M13	5.45	315.1757	315.1757	0.00	Piperazine ring cleavage + Oxidation (+O)
M14	5.21	440.2234	440.2234	0.00	Dehydrogena tion (-2H) + Oxidation (+O)

Visualizations

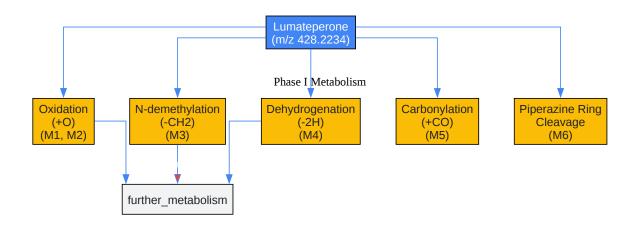




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Caption: Experimental workflow for lumateperone metabolite profiling.





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Caption: Proposed metabolic pathway of lumateperone.

Conclusion

The UPLC-Q Exactive Orbitrap HRMS method described in this application note provides a powerful tool for the comprehensive profiling of lumateperone metabolites. The high sensitivity and mass accuracy of the Orbitrap analyzer, combined with efficient UPLC separation, allows for the confident identification of a wide range of metabolites. This methodology is readily applicable to various in vitro and in vivo matrices, supporting drug metabolism and pharmacokinetic studies essential for drug development. The detailed protocol and data presented herein can serve as a valuable resource for researchers in the fields of pharmaceutical analysis, drug metabolism, and toxicology.

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